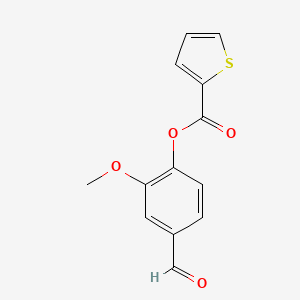

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate

描述

Nomenclature and Chemical Identifiers

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate possesses a well-defined nomenclature system that reflects its complex molecular architecture. The compound is systematically identified through multiple naming conventions and chemical identifiers that facilitate its recognition across various chemical databases and research applications.

The International Union of Pure and Applied Chemistry name for this compound is (4-formyl-2-methoxyphenyl) thiophene-2-carboxylate, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature clearly indicates the presence of a formyl group at the 4-position and a methoxy group at the 2-position of the phenyl ring, which is connected to thiophene-2-carboxylate through an ester linkage. Alternative systematic names include thiophene-2-carboxylic acid 4-formyl-2-methoxy-phenyl ester and 2-thiophenecarboxylic acid, 4-formyl-2-methoxyphenyl ester, both of which emphasize the ester bond formation between the carboxylic acid functionality of thiophene and the substituted phenol.

The compound's unique chemical identity is established through several critical identifiers that ensure unambiguous recognition across scientific literature and chemical databases. The Chemical Abstracts Service Registry Number is 361472-61-9, providing a unique numerical identifier that distinguishes this compound from all other chemical substances. The Molecular Design Limited number is recorded as MFCD01590273, which serves as an additional cataloging reference within chemical databases.

Table 1: Chemical Identifiers for this compound

The compound's structural representation through chemical notation systems provides essential information for computational chemistry and database searches. The Simplified Molecular Input Line Entry System notation is recorded as COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2, which encodes the complete molecular structure in a linear string format. The International Chemical Identifier string is InChI=1S/C13H10O4S/c1-16-11-7-9(8-14)4-5-10(11)17-13(15)12-3-2-6-18-12/h2-8H,1H3, providing a standardized representation that includes connectivity and hydrogen count information.

Structural Classification and Molecular Formula

This compound belongs to the broader class of heterocyclic organic compounds, specifically categorized as a thiophene carboxylate ester. The molecular formula C13H10O4S accurately represents the atomic composition, indicating thirteen carbon atoms, ten hydrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 262.28 grams per mole, positioning it within the range of medium-sized organic molecules suitable for various synthetic applications.

The structural architecture of this compound exemplifies the fusion of two distinct aromatic systems connected through an ester linkage. The thiophene moiety contributes a five-membered heterocyclic ring containing sulfur, which imparts unique electronic properties characteristic of aromatic sulfur-containing compounds. Thiophene itself is recognized as a fundamental heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring that exhibits aromatic character similar to benzene. The incorporation of a carboxylate group at the 2-position of the thiophene ring creates an electrophilic center that readily participates in ester formation reactions.

The phenyl component of the molecule features two significant substituents that modulate its chemical behavior and physical properties. The methoxy group at the 2-position introduces electron-donating characteristics through resonance effects, while the formyl group at the 4-position provides an electron-withdrawing aldehyde functionality. This combination of substituents creates a unique electronic environment that influences the molecule's reactivity patterns and potential applications in organic synthesis.

Table 2: Molecular Structure Analysis

The compound's classification within chemical taxonomy places it among organoheterocyclic compounds, specifically within the thiophenes subclass. According to the Human Metabolome Database classification system, compounds containing thiophene rings bearing carboxylic acid groups or their derivatives are categorized as thiophene carboxylic acids and derivatives. This classification reflects the fundamental structural motif that defines the chemical behavior and potential biological interactions of such compounds.

The electronic structure of this compound exhibits characteristics typical of conjugated systems where π-electron delocalization extends across multiple aromatic and carbonyl centers. The thiophene ring system contributes to the overall aromaticity of the molecule, while the ester linkage provides a pathway for electronic communication between the thiophene and substituted phenyl components. This extended conjugation system influences the compound's spectroscopic properties, including ultraviolet-visible absorption characteristics and nuclear magnetic resonance behavior.

Historical Context of Thiophene Carboxylate Compounds

The historical development of thiophene carboxylate compounds traces back to fundamental discoveries in heterocyclic chemistry during the late nineteenth century. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin formed a blue dye upon reaction with sulfuric acid and crude benzene, leading to the isolation of thiophene as the actual substance responsible for this reaction. This landmark discovery established the foundation for subsequent investigations into thiophene chemistry and its derivatives.

The development of thiophene carboxylic acids represented a significant advancement in the functionalization of thiophene rings. Thiophene-2-carboxylic acid, the parent compound from which this compound is derived, emerged as one of the two monocarboxylic acids of thiophene, alongside thiophene-3-carboxylic acid. The synthesis of thiophene-2-carboxylic acid was achieved through oxidation reactions of thiophene-2-carboxaldehyde or 2-acetylthiophene, establishing fundamental synthetic methodologies that continue to influence contemporary preparative approaches.

The evolution of thiophene carboxylate ester chemistry gained momentum during the twentieth century as researchers recognized the potential of these compounds in various applications. Early synthetic methodologies for thiophene derivatives involved classical reactions such as the Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into thiophene rings using sulfiding reagents under acidic conditions. The Gewald reaction provided an alternative approach through condensation of aldehydes or ketones with active cyano esters in the presence of base and sulfur. These fundamental synthetic transformations laid the groundwork for more sophisticated synthetic strategies targeting complex thiophene carboxylate structures.

Table 3: Historical Milestones in Thiophene Carboxylate Chemistry

The contemporary understanding of thiophene carboxylate compounds has been significantly enhanced by advances in mechanistic studies and computational chemistry. Modern research has revealed that thiophene rings exhibit high reactivity toward electrophilic substitution reactions, with the 2- and 5-positions being particularly susceptible to attack by electrophiles. This reactivity pattern has been quantified through kinetic studies showing that thiophene brominates 10^7 times faster than benzene, highlighting the enhanced nucleophilic character of the thiophene ring system.

Recent developments in thiophene carboxylate chemistry have focused on applications in materials science and organic electronics. The polymer formed by linking thiophene through its 2,5-positions, known as polythiophene, has garnered significant attention for its electrically conductive properties upon partial oxidation. More sophisticated derivatives, such as ethylenedioxythiophene-based polymers, have demonstrated superior processing properties and have found applications in organic electronic devices. These advances have motivated the synthesis of functionalized thiophene carboxylate monomers that can serve as building blocks for advanced materials.

The development of catalytic methodologies has revolutionized the synthesis of thiophene carboxylate compounds. Copper(I) thiophene-2-carboxylate has emerged as an effective catalyst for Ullmann coupling reactions, demonstrating the dual role of thiophene carboxylates as both synthetic targets and synthetic tools. Recent advances in transition metal-catalyzed cross-coupling reactions have enabled the efficient formation of carbon-carbon bonds involving thiophene carboxylate substrates, expanding the scope of accessible molecular architectures.

Modern synthetic approaches to thiophene carboxylate esters have benefited from the development of mild and selective reaction conditions. The use of N-methyliminodiacetic acid boronate esters as monomers in Suzuki-Miyaura polymerizations has provided environmentally benign alternatives to traditional organotin reagents. These methodologies have enabled the synthesis of high molecular weight copolymers with excellent yields, demonstrating the continued evolution of thiophene carboxylate chemistry toward more sustainable and efficient synthetic practices.

属性

IUPAC Name |

(4-formyl-2-methoxyphenyl) thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c1-16-11-7-9(8-14)4-5-10(11)17-13(15)12-3-2-6-18-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLFWKYWRIZFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354590 | |

| Record name | 4-formyl-2-methoxyphenyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361472-61-9 | |

| Record name | 4-formyl-2-methoxyphenyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl thiophene-2-carboxylate typically involves the reaction of 4-formyl-2-methoxyphenylboronic acid with thiophene-2-carboxylic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

化学反应分析

Oxidation Reactions

The formyl group undergoes oxidation to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃):

The reaction proceeds via radical intermediates under acidic conditions, with the formyl group converted to a –COOH moiety.

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl (–CH₂OH) group using NaBH₄ or LiAlH₄:

LiAlH₄ provides higher yields but requires strict anhydrous conditions.

Nucleophilic Substitution

The methoxy group participates in nucleophilic substitution with amines or thiols under basic conditions:

The methoxy group’s electron-donating nature facilitates nucleophilic attack at the ortho position .

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives:

These reactions leverage the thiophene carboxylate’s electron-withdrawing effect to enhance coupling efficiency .

Ester Hydrolysis

The thiophene-2-carboxylate ester undergoes hydrolysis under acidic or basic conditions:

Hydrolysis is reversible under acidic conditions but irreversible under basic conditions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the formyl group and electron-deficient alkenes:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | UV (254 nm), CH₂Cl₂, 2 h | 4-(Oxetane-2-carboxyl)-2-methoxyphenyl thiophene-2-carboxylate | 55% |

This reaction is stereospecific and proceeds via a singlet excited state .

科学研究应用

Organic Synthesis

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of complex molecules, particularly in the synthesis of organic semiconductors and conductive polymers. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

- Oxidation: The formyl group can be oxidized to a carboxylic acid.

- Reduction: The formyl group can be reduced to a hydroxymethyl group.

- Substitution: The methoxy group can be substituted with other functional groups.

Biological Research

The compound has been investigated for its potential biological activities, including:

- Fluorescent Probes: Due to its unique electronic properties, it is explored as a fluorescent probe for biological imaging.

- Enzyme Inhibition: It has shown potential as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Several studies have highlighted its biological effects:

| Type of Activity | Findings |

|---|---|

| Antimicrobial | Exhibits significant antibacterial activity against various strains. |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of gene expression. |

Medicinal Chemistry

This compound is being explored for its therapeutic potential:

- Anticancer Properties: In vitro studies indicate that it can inhibit cancer cell proliferation.

Case Study: Anticancer Effects

A study on human breast cancer cells (MCF-7) showed that concentrations above 10 µM significantly reduced cell viability, confirming apoptosis through flow cytometry analysis.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific electronic or optical properties. Its ability to act as an intermediate in various chemical syntheses makes it valuable for developing new materials.

作用机制

The mechanism of action of 4-Formyl-2-methoxyphenyl thiophene-2-carboxylate depends on its application. In organic synthesis, it acts as an electrophile in various coupling reactions. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

相似化合物的比较

Substituent Variations on the Phenyl Ring

The presence and position of substituents on the phenyl ring significantly influence the compound’s reactivity and physical properties. Key analogs include:

- Electronic Effects : The electron-withdrawing formyl group in this compound enhances electrophilicity at the carbonyl group compared to analogs lacking this substituent (e.g., 29007-35-0) .

- Steric Hindrance : Bulky groups like 2,2-dimethylpropyl (36356-22-6) reduce reactivity in nucleophilic acyl substitution reactions compared to the less hindered methoxy and formyl groups .

Ester Group Variations

Replacing the thiophene-2-carboxylate group with other acyl moieties alters solubility and stability:

- Solubility : Thiophene-2-carboxylate esters generally exhibit lower aqueous solubility compared to acetate analogs due to the aromatic thiophene ring .

Physical and Chemical Properties

Limited data are available, but general trends can be inferred:

- Melting Points : Thiophene-2-carboxylate esters typically exhibit higher melting points than aliphatic esters (e.g., acetate derivatives) due to aromatic stacking .

- Stability : The formyl group may render the compound susceptible to oxidation, necessitating storage under inert conditions .

Notes

Data Gaps : Detailed toxicological, pharmacokinetic, and mechanistic studies are urgently needed for this compound and its analogs .

Synthesis Optimization : Yields and purity may vary depending on substituent electronic effects and reaction conditions .

Applications: Potential uses include intermediates for heterocyclic synthesis or bioactive molecule development, though further validation is required .

生物活性

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate (CAS No. 361472-61-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiophene ring fused with a methoxy-substituted phenyl group and a carboxylate moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H10O4S |

| Molecular Weight | 258.28 g/mol |

| CAS Number | 361472-61-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate key cellular pathways, influencing enzyme activity and gene expression.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, notably cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, it can induce cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

- Antimicrobial Activity : Research indicates that this compound displays significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Antimicrobial Activity

A study reported the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.00 |

| Escherichia coli | 20.00 |

| Bacillus subtilis | 10.00 |

| Pseudomonas aeruginosa | 25.00 |

These results indicate promising potential for the compound as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound's ability to modulate gene expression related to apoptosis further supports its anticancer potential .

Case Studies

- Case Study on Anticancer Effects : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through flow cytometry analysis .

- Case Study on Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin (MRSA). The findings indicated that it effectively inhibited MRSA growth at MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Formyl-2-methoxyphenyl thiophene-2-carboxylate, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via esterification of thiophene-2-carboxylic acid with 4-formyl-2-methoxyphenol under acidic or coupling conditions. For example, Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) may be employed for regioselective functionalization of the thiophene ring . Post-synthesis, characterization involves:

- NMR spectroscopy : Confirm ester linkage (C=O peak at ~170 ppm in NMR) and substituent positions (e.g., formyl proton at ~10 ppm in NMR).

- IR spectroscopy : Validate carbonyl stretches (~1720 cm for ester, ~1680 cm for formyl group) .

- Mass spectrometry : Verify molecular ion peak (m/z 262.28 for [M]) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software is the gold standard . For this compound, key findings include:

- Hydrogen-bonding networks : N–H⋯O interactions between the formyl group and carboxylate oxygen, forming R(8) motifs .

- π-π stacking : Between aromatic rings (distance ~3.5 Å), stabilizing the crystal lattice .

- Dihedral angles : ~11.6° between the thiophene ring and carboxylate group, influencing conjugation .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store at room temperature in a desiccator to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as the formyl group may undergo photodegradation .

Advanced Research Questions

Q. How do density functional theory (DFT) methods predict the electronic properties of this compound, and which functionals are most accurate?

- Methodological Answer :

- Functional selection : B3LYP (Becke-88 exchange + Lee-Yang-Parr correlation) is widely used for thermochemical accuracy (~2.4 kcal/mol deviation in atomization energies) . Hybrid functionals (e.g., CAM-B3LYP) improve asymptotic behavior for excited-state calculations .

- Key parameters :

- HOMO-LUMO gap: Predicts charge-transfer capabilities in organic semiconductors.

- Electrostatic potential maps: Identify reactive sites (e.g., formyl group as an electrophilic center) .

Q. How can this compound serve as a precursor for structurally diverse thieno[3,4-b]thiophene derivatives?

- Methodological Answer :

- Hydroxy-based transformations : React the formyl group with hydrazines or amines to form Schiff bases, enabling π-conjugated extensions .

- Pd-catalyzed cross-coupling : Introduce aryl/alkyl groups at the thiophene 3-position for tuning optoelectronic properties .

- Conjugated polymer synthesis : Use Stille coupling with electron-deficient monomers (e.g., benzodithiophene) to fabricate organic photovoltaic materials .

Q. How do hydrogen-bonding patterns in the solid state influence material properties (e.g., solubility or charge transport)?

- Answer :

- Solubility : Strong N–H⋯O networks reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for processing .

- Charge transport : π-π stacking enhances intermolecular electron delocalization, critical for organic field-effect transistors (OFETs) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to assess rotational barriers (e.g., ester group rotation causing peak broadening).

- Solvent effects : Compare DMSO-d (polar, hydrogen-bond-accepting) vs. CDCl (non-polar) to identify solvent-induced shifts .

- 2D NMR (COSY, NOESY) : Resolve coupling between adjacent protons (e.g., thiophene ring protons at δ 7.2–7.8 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。